molecular formula C22H21F3N2O4S2 B2966195 methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 685130-40-9

methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2966195
CAS No.: 685130-40-9
M. Wt: 498.54
InChI Key: ORKDUELRXVEHDV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine ring system, which is known for its diverse biological activities. The presence of trifluoromethyl and benzothiophene moieties further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the benzothiazine and benzothiophene ringsThe final steps involve the coupling of the benzothiazine intermediate with the benzothiophene derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the trifluoromethyl group makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazine and benzothiophene rings can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The benzothiazine and benzothiophene rings contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S2/c1-10-3-5-12-15(7-10)33-20(18(12)21(30)31-2)27-17(28)9-16-19(29)26-13-8-11(22(23,24)25)4-6-14(13)32-16/h4,6,8,10,16H,3,5,7,9H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDUELRXVEHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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